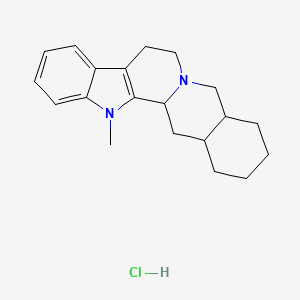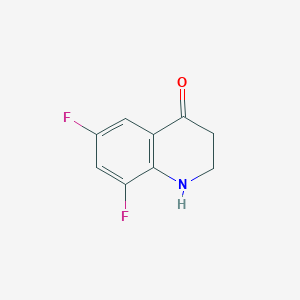
6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one typically involves the fluorination of a quinoline precursor. One common method is the electrophilic fluorination of 2,3-dihydroquinolin-4(1H)-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and yield. The choice of fluorinating agents and solvents would also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use as a probe in biological studies due to its unique fluorinated structure.
Medicine: Investigation as a potential pharmaceutical agent due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-2,3-dihydroquinolin-4(1H)-one: Similar structure but with chlorine atoms instead of fluorine.
6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one: Bromine atoms instead of fluorine.
6,8-Diiodo-2,3-dihydroquinolin-4(1H)-one: Iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine atoms are known to increase metabolic stability, enhance lipophilicity, and improve binding interactions with biological targets, making this compound unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
6,8-difluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |
InChI Key |
PFBSDMUCSPFKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


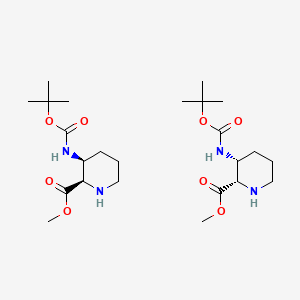
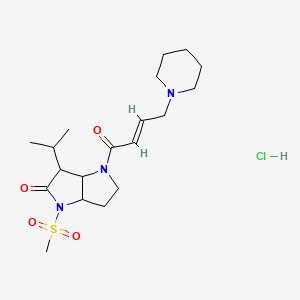
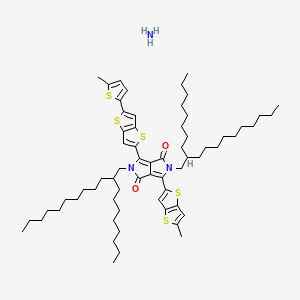
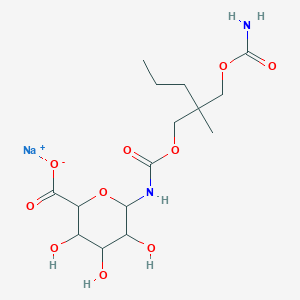
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
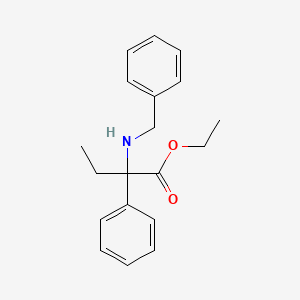

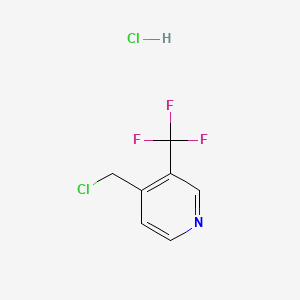
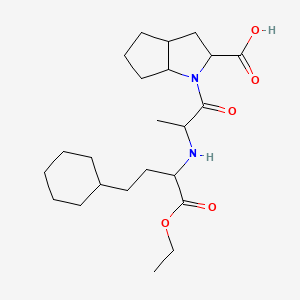
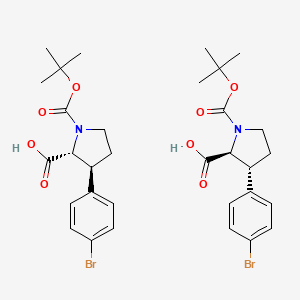
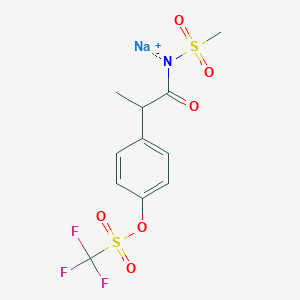
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)
